2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol

Vue d'ensemble

Description

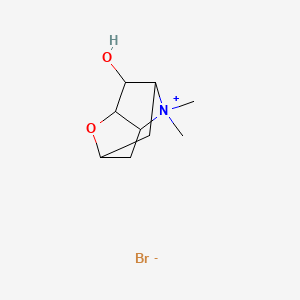

“2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” is a significant compound in biomedicine . It acts as an inhibitor of bacterial glycosidases, which makes it a potential candidate for the development of novel antibiotics .

Synthesis Analysis

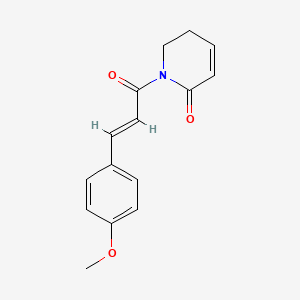

The synthesis of “2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” (also known as LABNAc) has been achieved from D-lyxonolactone in an 11-step procedure . The N-benzyl and N-butyl analogues were also prepared and found to be potent inhibitors .Molecular Structure Analysis

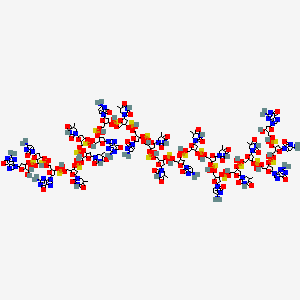

The molecular structure of “2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” has been investigated . The relative configuration of the stereocenters in this compound, which is a potential hexosaminidase inhibitor, has been established using X-ray crystallographic techniques .Chemical Reactions Analysis

The compound is a potent pyrrolidine inhibitor of hexosaminidases . The synthesis from D-lyxonolactone proceeded in an overall yield of 25% .Applications De Recherche Scientifique

Application in Biomedicine

Summary of the Application

“2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” is a crucial compound in biomedicine . It acts as an inhibitor of bacterial glycosidases .

Results or Outcomes

This compound holds great potential in the development of novel antibiotics .

Application in Glycosidase Inhibition

Summary of the Application

This compound is a selective inhibitor of oligosaccharide processing enzymes known as glycosidases . These enzymes are involved in the breakdown of complex sugars.

Methods of Application

The compound is synthesized from D-glucose through a series of chemical reactions, including the regioselective ring-opening of an epoxide with a tethered amido group .

Results or Outcomes

The compound has shown promise as an inhibitor of AIDS retrovirus at non-cytotoxic concentrations . It also has potential as an inhibitor of β-hexosaminidases , which are enzymes that degrade glycosaminoglycans, complex carbohydrates that play important roles in physiological processes.

Application in Crystallography

Summary of the Application

The solid-state conformation of “2-Acetamido-N-benzyl-1,4-imino-1,2,4-trideoxy-L-arabinitol 0.33-hydrate”, a potent hexosaminidase inhibitor, has been established by X-ray crystallography .

Methods of Application

The compound was prepared from d-lyxonolactone and its structure was determined using X-ray crystallography .

Results or Outcomes

The asymmetric unit contains three molecules, which have very similar conformations, together with a molecule of water .

Application in Antibiotic Development

Summary of the Application

This compound acts as an inhibitor of bacterial glycosidases, holding great potential in the development of novel antibiotics .

Methods of Application

The compound is used in the development of antibiotics to treat bacterial infections caused by drug-resistant strains .

Results or Outcomes

With its unique structural characteristics, this compound has shown promising results in treating bacterial infections caused by drug-resistant strains .

Application in Enzyme Inhibition

Summary of the Application

The compound is used as an inhibitor of hexosaminidases , which are enzymes that degrade glycosaminoglycans, complex carbohydrates that play important roles in physiological processes.

Results or Outcomes

The compound has shown promise as an inhibitor of AIDS retrovirus at non-cytotoxic concentrations .

Propriétés

IUPAC Name |

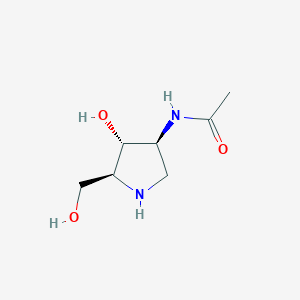

N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNSHFFZNRICG-LYFYHCNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)